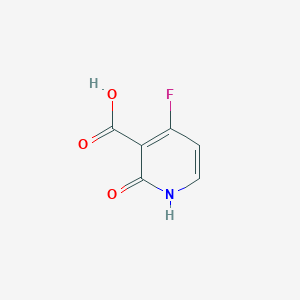

4-Fluoro-2-hydroxynicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-hydroxynicotinic acid is a chemical compound with the CAS Number: 1803770-09-3 . It has a molecular weight of 157.1 and its IUPAC name is 4-fluoro-2-hydroxynicotinic acid . It is a solid substance and is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Fluoro-2-hydroxynicotinic acid is 1S/C6H4FNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H, (H,8,9) (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Fluoro-2-hydroxynicotinic acid is a solid substance . It has a molecular weight of 157.1 and is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Novel Fluorometric Assay Development

A novel fluorometric method has been developed to evaluate hydroxyl radical prevention capacity using fluorescein as the probe. This approach indirectly confirms hydroxyl radical formation under experimental conditions by the hydroxylation of p-hydroxybenzoic acid. The method is validated through linearity, precision, accuracy, and ruggedness, analyzing a wide range of phenolic antioxidants, indicating its potential application in studying antioxidant properties related to compounds like 4-Fluoro-2-hydroxynicotinic acid (Ou et al., 2002).

Monitoring Hydroxyl Radical in Live Cells

Research into the development of a ratiometric fluorescence biosensor for hydroxyl radicals (•OH) in live cells, employing gold nanoclusters and specific recognition elements, showcases the importance of accurate and sensitive detection methods for reactive oxygen species. This sensor displayed high selectivity and accuracy for •OH, fulfilling the requirements for detection in biological systems, and may have implications for studies involving 4-Fluoro-2-hydroxynicotinic acid as a research tool (Zhuang et al., 2014).

Pro-Chelator for Hydroxyl Radical Inhibition

The synthesis and characterization of a new pro-chelating agent, designed to inhibit iron-promoted hydroxyl radical formation, highlights the chemical's potential for studying oxidative stress mechanisms. This research provides insight into the design of compounds that could interact with or be influenced by 4-Fluoro-2-hydroxynicotinic acid in complex biological systems (Charkoudian et al., 2006).

Enzymic Fluorometric Continuous-Flow Assays

The development of enzymic fluorometric methods for automated analysis of various metabolites demonstrates the versatility of fluorometric assays in biomedical research. This methodology could potentially be adapted for studies involving 4-Fluoro-2-hydroxynicotinic acid, especially in the context of its interactions with biological metabolites (Lloyd et al., 1978).

Tautomeric Polymorphism Studies

Research on 4-Hydroxynicotinic acid and its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid, reveals insights into tautomeric polymorphism, which could have implications for the solid-state chemistry of related compounds like 4-Fluoro-2-hydroxynicotinic acid. Understanding the polymorphism and phase behaviors of such compounds is crucial for their application in material science and pharmaceutical development (Long et al., 2016).

Safety and Hazards

The safety information for 4-Fluoro-2-hydroxynicotinic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

4-fluoro-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDLDMPUBNFICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-hydroxynicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)

![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)

methyl]carbamate](/img/structure/B2732275.png)

![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)

![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)